molecular formula C26H25BrN2O2 B11679560 4-[(4-bromophenyl)carbonyl]-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

4-[(4-bromophenyl)carbonyl]-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11679560
M. Wt: 477.4 g/mol
InChI Key: YYBNJUGAVNJPQD-UHFFFAOYSA-N
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Description

4-[(4-bromophenyl)carbonyl]-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoxaline core, which is known for its biological and pharmacological activities. The presence of bromophenyl and dimethylbenzyl groups further enhances its chemical properties, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-bromophenyl)carbonyl]-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available starting materials One common approach is the condensation of 4-bromobenzoyl chloride with 2,4-dimethylbenzylamine to form an intermediate amide This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to yield the quinoxaline core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-[(4-bromophenyl)carbonyl]-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further explored for their biological and chemical properties.

Scientific Research Applications

4-[(4-bromophenyl)carbonyl]-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including its potential as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-[(4-bromophenyl)carbonyl]-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The bromophenyl and dimethylbenzyl groups enhance its binding affinity and specificity, making it a potent inhibitor of certain biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Bromophenyl)carbonyl]-2,3-dihydro-1H-indole
  • 4-Hydroxy-2-quinolones
  • Pinacol boronic esters

Uniqueness

Compared to similar compounds, 4-[(4-bromophenyl)carbonyl]-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the quinoxaline core, along with the bromophenyl and dimethylbenzyl groups, provides a versatile platform for further chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C26H25BrN2O2

Molecular Weight

477.4 g/mol

IUPAC Name

4-(4-bromobenzoyl)-1-[(2,4-dimethylphenyl)methyl]-3,3-dimethylquinoxalin-2-one

InChI

InChI=1S/C26H25BrN2O2/c1-17-9-10-20(18(2)15-17)16-28-22-7-5-6-8-23(22)29(26(3,4)25(28)31)24(30)19-11-13-21(27)14-12-19/h5-15H,16H2,1-4H3

InChI Key

YYBNJUGAVNJPQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN2C3=CC=CC=C3N(C(C2=O)(C)C)C(=O)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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